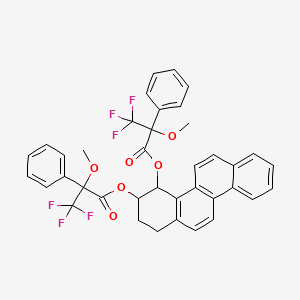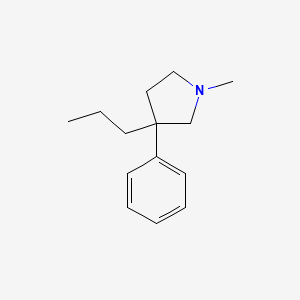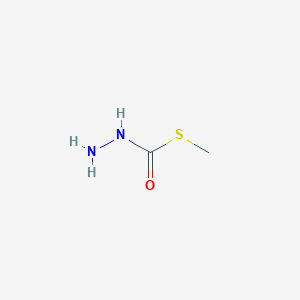![molecular formula C11H13BrO B14452441 Benzene, [2-bromo-1-(2-propenyloxy)ethyl]- CAS No. 74249-41-5](/img/structure/B14452441.png)
Benzene, [2-bromo-1-(2-propenyloxy)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [2-bromo-1-(2-propenyloxy)ethyl]- is an organic compound that features a benzene ring substituted with a 2-bromo-1-(2-propenyloxy)ethyl group. This compound is part of the broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further reactions to introduce the propenyloxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Types of Reactions:
Substitution Reactions: Benzene, [2-bromo-1-(2-propenyloxy)ethyl]- can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Bromine, aluminum chloride, ferric bromide.
Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide.
Major Products:
Applications De Recherche Scientifique
Benzene, [2-bromo-1-(2-propenyloxy)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, [2-bromo-1-(2-propenyloxy)ethyl]- involves its interaction with various molecular targets through electrophilic and nucleophilic pathways. The benzene ring’s aromaticity plays a crucial role in stabilizing intermediates during reactions . The compound’s effects are mediated by its ability to undergo substitution reactions, forming new bonds and functional groups.
Comparaison Avec Des Composés Similaires
Bromobenzene: A simpler benzene derivative with a single bromine substituent.
(2-Bromoethyl)benzene: Another benzene derivative with a bromoethyl group.
Benzene, (2-propenyloxy)-: A related compound with a propenyloxy group but without the bromine substituent.
Propriétés
Numéro CAS |
74249-41-5 |
|---|---|
Formule moléculaire |
C11H13BrO |
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
(2-bromo-1-prop-2-enoxyethyl)benzene |
InChI |
InChI=1S/C11H13BrO/c1-2-8-13-11(9-12)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2 |
Clé InChI |
ROHJXHGPRHGWFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(CBr)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


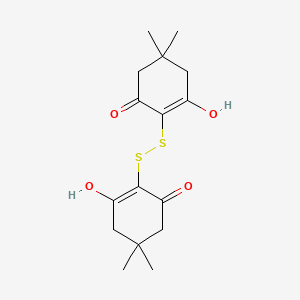

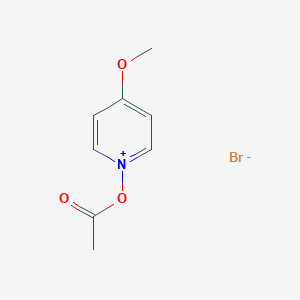
![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
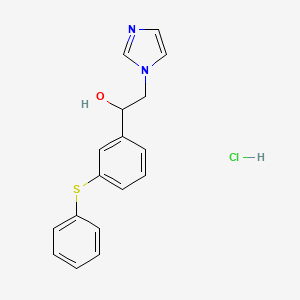
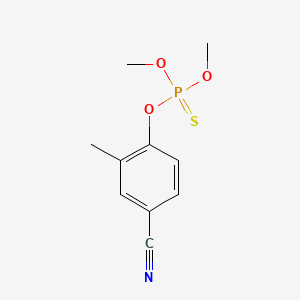
![Bicyclo[3.2.0]heptan-2-one, 6-ethoxy-7-methyl-1-pentyl-](/img/structure/B14452380.png)
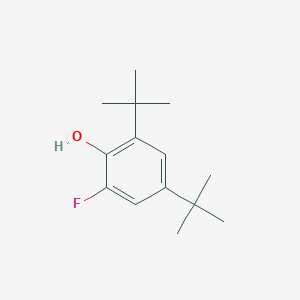
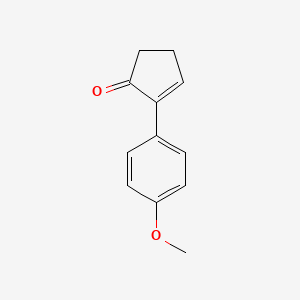
![4,4'-Oxybis(N-{[4-(dimethylamino)phenyl]methyl}benzene-1-sulfonamide)](/img/structure/B14452391.png)
